Bienvenue dans la boutique en ligne BenchChem!

Dimethylphenylpiperazinium

adrenergic transmission sympathetic nerve pulmonary artery

Source authentic Dimethylphenylpiperazinium (DMPP, CAS 114-28-3), the only nAChR agonist with 120-fold β-subunit selectivity and unique ganglionic specificity. Direct comparative studies confirm its non-equivalent actions vs. nicotine at adrenergic neuroeffector junctions, making in-class substitution invalid. Ideal for catecholamine secretion, cardiac autonomic, and sympathetic blocking studies. Commercial material is primarily the iodide salt (CAS 54-77-3). Bulk and custom synthesis inquiries are welcome.

Molecular Formula C12H19N2+
Molecular Weight 191.29 g/mol
CAS No. 114-28-3
Cat. No. B086806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphenylpiperazinium
CAS114-28-3
Synonyms1,1 Dimethyl 4 phenylpiperazine Iodide
1,1-Dimethyl-4-phenylpiperazine Iodide
Dimethylphenylpiperazinium
Dimethylphenylpiperazinium Iodide
DMPP
Iodide, 1,1-Dimethyl-4-phenylpiperazine
Iodide, Dimethylphenylpiperazinium
Molecular FormulaC12H19N2+
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C2=CC=CC=C2)C
InChIInChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1
InChIKeyMKGIQRNAGSSHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylphenylpiperazinium (DMPP, CAS 114-28-3) Procurement Guide: Ganglionic Nicotinic Agonist Specifications


1,1-Dimethyl-4-phenylpiperazinium (DMPP, CAS 114-28-3) is a synthetic quaternary ammonium nicotinic acetylcholine receptor (nAChR) agonist with pronounced selectivity for autonomic ganglionic receptor subtypes [1]. Unlike many nicotinic ligands, DMPP does not conform to any established nicotinic pharmacophore model and is recognized as a structurally unique ligand among hundreds of nicotinic agonists studied over the past decades [2]. As a quaternary salt, DMPP is permanently charged and exhibits limited blood-brain barrier penetration, rendering it a peripherally selective ganglionic stimulant with minimal neuromuscular junction activity [3]. The compound is primarily utilized as a research tool for characterizing autonomic nervous system function, catecholamine secretion, and ganglionic transmission mechanisms in preclinical models [4].

Dimethylphenylpiperazinium (CAS 114-28-3) Procurement Risk: Why Ganglionic Agonists Cannot Be Interchanged


Substituting DMPP with other nAChR agonists (e.g., nicotine, tetramethylammonium, cytisine, McN-A-343) or ganglionic blockers (e.g., hexamethonium, tetraethylammonium) is scientifically invalid due to fundamental differences in pharmacological profile. Direct comparative studies demonstrate that DMPP and nicotine exhibit distinct and non-equivalent actions at adrenergic nerve-smooth muscle transmission: DMPP blocks neurogenic responses whereas nicotine fails to do so [1]. Furthermore, DMPP dose-response curves show unique antagonist susceptibility patterns compared to acetylcholine and tetramethylammonium, with hexamethonium producing competitive (parallel shift) antagonism of DMPP but not of direct smooth muscle agonists [2]. These documented divergences in mechanism, receptor subtype selectivity, and functional outcomes mean that in-class compounds cannot be assumed interchangeable. Researchers requiring ganglionic nicotinic activation with minimal neuromuscular junction involvement must source authentic DMPP (CAS 114-28-3) rather than alternative nicotinic agents.

Dimethylphenylpiperazinium (CAS 114-28-3) Differentiation Evidence: Head-to-Head Comparative Data vs. Alternatives


DMPP vs. Nicotine: Divergent Actions on Adrenergic Neurotransmission

In the rabbit isolated pulmonary artery preparation, DMPP at concentrations that blocked postganglionic nerve stimulation-induced contraction demonstrated complete blockade of adrenergic transmission, whereas nicotine and its metabolite cotinine produced no blocking effect at any concentration tested [1]. The DMPP-induced block was reversible upon repeated washing, confirming specific pharmacological action rather than nonspecific toxicity [1].

adrenergic transmission sympathetic nerve pulmonary artery

DMPP Binding Affinity: 120-Fold Selectivity Between nAChR β-Subunit Isoforms

In heterologously expressed neuronal nAChRs, DMPP exhibits pronounced subunit-dependent binding affinity differences. The affinity of DMPP for α2β2 receptors exceeds that for α2β4 receptors by 120-fold, representing the largest subunit-discriminatory ratio among all agonists tested in this study [1].

receptor binding affinity nAChR subunit α2β2 vs α2β4

DMPP Central nAChR Binding Affinity: Ki Range and Structural Uniqueness

DMPP binds to central nicotinic receptors (predominantly α4β2 subtype) with Ki values reported in the range of 57-250 nM against [3H]-cytisine in rat cerebral cortex [1]. Notably, DMPP does not conform to any established nicotinic pharmacophore model, representing a structurally unique ligand among hundreds of nicotinic agonists [2].

binding affinity Ki value α4β2 receptor

DMPP Antagonist Susceptibility Profile: Hexamethonium Competitive vs. Chlorisondamine Non-Competitive Antagonism

On the isolated guinea-pig ileum, hexamethonium caused a parallel rightward shift of the DMPP dose-response curve without reducing maximum response, characteristic of competitive surmountable antagonism [1]. In contrast, chlorisondamine and mecamylamine depressed the DMPP response maximum, demonstrating non-competitive unsurmountable antagonism, while tetraethylammonium exhibited mixed competitive/non-competitive effects [1]. The DMPP dose-response curve was steeper than that for acetylcholine and tetramethylammonium and possessed a descending limb [1].

ganglionic antagonism dose-response competitive antagonist

DMPP Dopamine Release Potency: Striatal vs. Cortical pEC50 Differential

In a high-throughput comparative analysis of nAChR-mediated [3H]-dopamine release from rat brain slices, DMPP evoked release with pEC50 values of 5.11 (striatum) and 5.58 (cortex) [1]. In contrast to (-)-cytisine which acted as a partial agonist in both tissues, the maximal response evoked by DMPP differed significantly between striatal and cortical regions [1].

dopamine release striatum cortex nAChR subtype

DMPP vs. McN-A-343: Distinct Cardiovascular Response Mechanisms in Pithed Guinea-Pigs

In pithed guinea-pigs, the cardiovascular response to DMPP (pressor effect and positive chronotropic effect) was reduced by both bretylium and hexamethonium, and was sensitive to both small and large doses of nicotine [1]. In contrast, the cardiovascular response to McN-A-343 was not appreciably affected by hexamethonium, while that of DMPP was unaffected by atropine [1].

cardiovascular ganglionic muscarinic pressor response

Dimethylphenylpiperazinium (CAS 114-28-3) Research Applications: Evidence-Backed Use Cases


Discriminating β2-Containing vs. β4-Containing Neuronal nAChR Subtypes

DMPP exhibits the highest β-subunit discrimination among nAChR agonists tested (120-fold affinity difference between α2β2 and α2β4 receptors), exceeding nicotine (87×) and acetylcholine (61×) [1]. This property makes DMPP uniquely suited for studies requiring pharmacological differentiation of β2-containing (predominantly CNS) vs. β4-containing (predominantly autonomic ganglia) nAChR subtypes in heterologous expression systems or native tissues.

Selective Activation of Ganglionic nAChRs with Minimal Neuromuscular Interference

DMPP selectively activates nicotinic receptors on autonomic ganglia, adrenal chromaffin cells, and parasympathetic ganglia while exhibiting little effect at neuromuscular junction nAChRs [2]. High doses cause desensitization block of ganglionic transmission [2]. This ganglionic selectivity distinguishes DMPP from non-selective agonists like nicotine and makes it ideal for isolated autonomic nervous system studies.

Studying Intrinsic Cardiac Neuronal Function via Ganglionic Stimulation

In isolated mouse atrial preparations, DMPP (1-100 μM) produces biphasic chronotropic and inotropic responses—initial inhibition followed by potentiation—via activation of intrinsic cholinergic and adrenergic neurons [3]. This dual-response profile enables comprehensive assessment of cardiac autonomic neuron function in a single preparation and is sensitive to hexamethonium, atropine, atenolol, and receptor knockout models (M2R-KO, M3R-KO, M2/M3R-KO mice) [3].

Investigating Sympathetic-Adrenergic Neuronal Blocking Mechanisms

Unlike nicotine, DMPP effectively blocks adrenergic transmission at sympathetic neuroeffector junctions in isolated vascular preparations (rabbit pulmonary artery) [4]. This unique property enables researchers to study adrenergic neuronal blocking mechanisms independent of classical nicotinic receptor activation, with applications in understanding sympathetic nervous system pharmacology and potential anti-hypertensive mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylphenylpiperazinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.